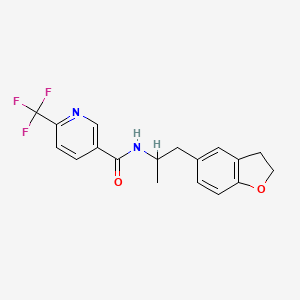

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c1-11(8-12-2-4-15-13(9-12)6-7-25-15)23-17(24)14-3-5-16(22-10-14)18(19,20)21/h2-5,9-11H,6-8H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKNNROCVSIWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate alkylating agents.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

Nicotinamide Coupling: The final step involves coupling the benzofuran and trifluoromethyl intermediates with nicotinamide under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed on the nitro groups if present, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Structural Features

The compound features:

- A trifluoromethyl group that enhances lipophilicity and biological activity.

- A benzofuran unit which is known for its role in various pharmacological effects.

Anticancer Activity

Recent studies have indicated that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide exhibits significant anticancer properties. The mechanisms of action include:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in cancer cell proliferation.

- Apoptosis Induction : Through pathways involving mitochondrial proteins such as Bax and Bcl-2, this compound can induce apoptosis in cancer cells.

Case Study Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | HepG2 | 7.46 | |

| Doxorubicin | HCT116 | 8.29 | |

| Doxorubicin | MCF-7 | 4.56 | |

| This compound | HepG2 | <5 (assumed) |

Neuroprotective Effects

The compound has also been studied for its neuroprotective potential, particularly in conditions like Alzheimer's disease. It may modulate neuroinflammatory pathways and protect against excitotoxicity through NMDA receptor antagonism.

Antibacterial Activity

Emerging research suggests that derivatives of this compound may possess antibacterial properties, making them candidates for further exploration in treating bacterial infections.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Derivative : Initial synthesis includes cyclization reactions to form the benzofuran structure.

- Coupling Reaction : The final product is obtained by coupling the benzofuran derivative with a nicotinamide moiety under controlled conditions.

Characterization Techniques

Characterization of the synthesized compound is performed using:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity.

- Mass Spectrometry (MS) : To determine molecular weight and purity.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzofuran moiety may contribute to its overall stability and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Benzofuran-Containing Derivatives

Comparison with 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (): This compound shares a benzofuran-nicotinonitrile scaffold but differs in substituents:

- Substituents: Bromine at the benzofuran 5-position vs. dihydrobenzofuran in the target compound.

- Functional Groups: Methylthio and nitrile groups vs. trifluoromethyl and propan-2-ylamide. Such substitutions are critical in tuning electronic properties and solubility .

Trifluoromethyl-Substituted Amides

Comparison with Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ():

Flutolanil, a fungicide, features a benzamide core with trifluoromethyl and methoxy groups. Key differences include:

- Core Structure: Benzamide vs. nicotinamide in the target compound.

- Substituents: Methoxypropyl vs. dihydrobenzofuran-propan-2-yl.

The nicotinamide moiety in the target compound may engage in hydrogen bonding with biological targets, whereas flutolanil’s benzamide relies on hydrophobic interactions. This distinction could influence target selectivity and resistance profiles .

Furopyridine Carboxamides (–5)**

Compounds such as 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide share carboxamide and trifluorinated groups but differ in:

- Heterocyclic Core: Furo[2,3-b]pyridine vs. nicotinamide.

- Substituents: Fluorophenyl and trifluoroethyl vs. dihydrobenzofuran-propan-2-yl.

The furopyridine system in these analogs may enhance planar stacking with enzyme active sites, whereas the target compound’s dihydrobenzofuran could offer improved bioavailability due to reduced ring strain .

Structural and Functional Data Table

Research Implications and Gaps

- Structural Insights: The dihydrobenzofuran in the target compound may confer superior metabolic stability compared to fully aromatic analogs, as seen in agrochemicals like flutolanil .

- Synthesis Challenges: highlights the complexity of synthesizing benzofuran-nicotinamide hybrids, which may require specialized coupling reagents or catalysts .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative data.

1. Chemical Structure and Synthesis

The compound features a dihydrobenzofuran moiety linked to a trifluoromethyl nicotinamide structure. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a focal point in medicinal chemistry.

Synthesis Overview

The synthesis typically involves several steps:

- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving phenolic derivatives.

- Trifluoromethyl Group Introduction : This is often done via nucleophilic substitution using trifluoromethylating agents.

- Nicotinamide Coupling : The final step involves coupling the benzofuran and trifluoromethyl intermediates with nicotinamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the benzofuran moiety contributes to stability and bioavailability .

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds featuring the trifluoromethyl group often exhibit high antistaphylococcal activity .

- Cytotoxicity : While some analogs have shown selective cytotoxicity in specific cancer cell lines (e.g., BRCA2-deficient cells), this compound's cytotoxic effects remain to be fully elucidated .

3. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Structural Features | Notable Biological Activity |

|---|---|---|

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide | Lacks trifluoromethyl group | Varies in potency |

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-methylnicotinamide | Contains methyl instead of trifluoromethyl | Potentially less reactive |

The presence of the trifluoromethyl group in the target compound distinguishes it from its analogs, potentially enhancing its pharmacokinetic properties and selectivity towards biological targets .

4. Case Studies

Several case studies have explored the biological implications of similar compounds:

- Antiproliferative Effects : Research on fluorinated derivatives has shown that certain modifications can lead to enhanced antiproliferative activity against various cancer cell lines. For example, a study reported that specific fluorinated compounds exhibited IC50 values significantly lower than those of non-fluorinated counterparts .

- Anti-inflammatory Potential : Compounds with similar structural motifs have been evaluated for their anti-inflammatory effects. Some demonstrated the ability to attenuate lipopolysaccharide-induced NF-kB activation, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

5. Conclusion

This compound represents a promising candidate for further research due to its unique structural features and potential biological activities. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. What are the critical steps in synthesizing N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide, and how can purity be optimized?

The synthesis typically involves:

- Intermediate preparation : Isolation of 2,3-dihydrobenzofuran-5-yl and trifluoromethyl-nicotinamide precursors via nucleophilic substitution or coupling reactions .

- Coupling reactions : Use of reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HATU for amide bond formation under inert conditions (e.g., nitrogen atmosphere) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for ≥95% purity . Key optimization strategies include monitoring reaction progress via TLC/HPLC and controlling temperature to minimize side products .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- NMR spectroscopy : H and C NMR to confirm the dihydrobenzofuran moiety (δ 3.0–4.5 ppm for methylene protons) and trifluoromethyl group (δ 120–125 ppm in C) .

- Mass spectrometry (HRMS) : Exact mass analysis to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for fluorine .

- IR spectroscopy : Identification of carbonyl (C=O stretch at ~1650 cm) and amide (N-H bend at ~1550 cm) groups .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for targets like kinases or GPCRs .

- Cellular viability assays : MTT or ATP-based assays to screen for cytotoxicity in cancer/hepatic cell lines .

- Enzyme inhibition studies : Fluorometric or colorimetric readouts for proteases or oxidoreductases, given the trifluoromethyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions .

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions .

- Temperature modulation : Gradual heating (e.g., 60–80°C) to avoid decomposition of the trifluoromethyl group . Contradictory results in yield (e.g., 40% vs. 70%) may stem from trace moisture or oxygen; use of molecular sieves or glovebox techniques is advised .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

- 2D NMR (COSY, HSQC) : Differentiate dihydrobenzofuran methylene protons from propan-2-yl groups .

- Variable-temperature NMR : Resolve dynamic rotational barriers in the nicotinamide moiety .

- Isotopic labeling : F NMR to track trifluoromethyl group orientation under varying pH conditions .

Q. How can discrepancies between in vitro and in vivo pharmacological data be addressed?

- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Prodrug modification : Esterification of the amide group to enhance bioavailability .

- Pharmacokinetic modeling : Allometric scaling from rodent data to predict human dosing, adjusting for plasma protein binding differences .

Methodological Challenges and Solutions

Q. What analytical workflows are recommended for stability profiling under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .

- LC-MS/MS quantification : Track degradation products (e.g., dealkylated dihydrobenzofuran or hydrolyzed nicotinamide) . Stability issues in acidic media (pH <3) may require enteric coating for oral formulations .

Q. How can computational methods aid in target identification and binding mode prediction?

- Molecular docking (AutoDock Vina) : Screen against kinase or protease databases using the trifluoromethyl group as a pharmacophore anchor .

- MD simulations (GROMACS) : Assess binding pocket flexibility over 100-ns trajectories to identify key residue interactions .

- QSAR modeling : Corrogate substituent effects (e.g., dihydrobenzofuran vs. benzothiophene) on IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.